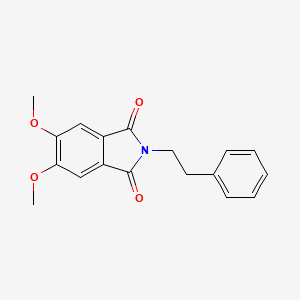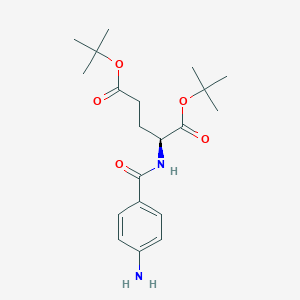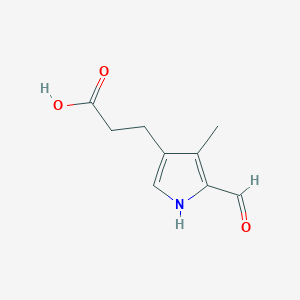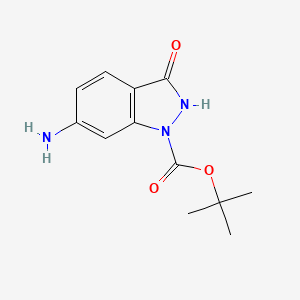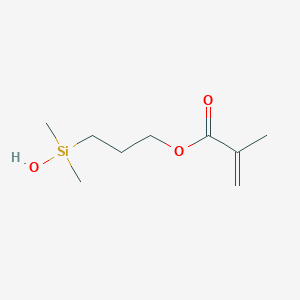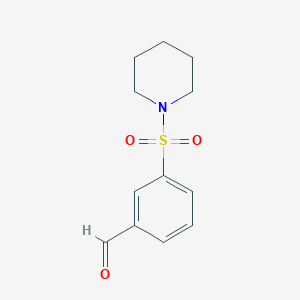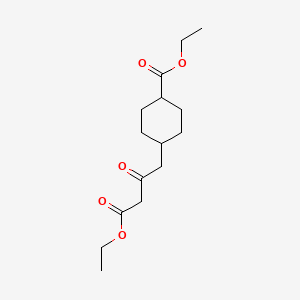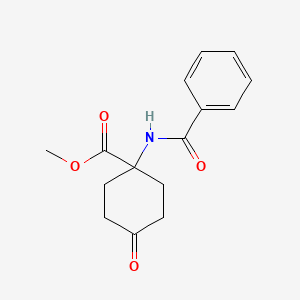
Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoylamino group, a cyclohexanone ring, and a methyl ester functional group
Métodos De Preparación
The synthesis of Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate typically involves the following steps:
Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.
Cyclohexanone Ring Formation: The cyclohexanone ring is introduced through a cyclization reaction, often involving a diketone precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve variations of these steps, optimized for large-scale synthesis. Common reagents used include benzoyl chloride, amines, diketones, and methanol, with catalysts such as sulfuric acid or hydrochloric acid.
Análisis De Reacciones Químicas
Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of materials with specific chemical properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzoylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The cyclohexanone ring and ester group contribute to the compound’s overall stability and reactivity, facilitating its interaction with various biological molecules.
Comparación Con Compuestos Similares
Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate can be compared with similar compounds such as:
Methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds also contain benzoyl and ester groups but differ in their amino acid backbone.
Fmoc-L-glutamic acid α-benzyl ester: This compound features a benzyl ester group and is used in peptide synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H17NO4 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
methyl 1-benzamido-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-20-14(19)15(9-7-12(17)8-10-15)16-13(18)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,18) |
Clave InChI |
NDLIJUWYPIWNAW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCC(=O)CC1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8578358.png)
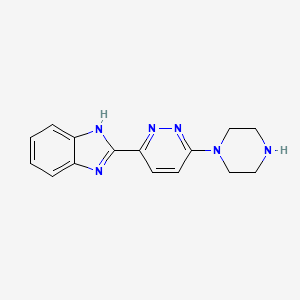
![1-(4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8578366.png)
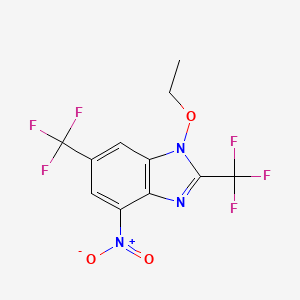
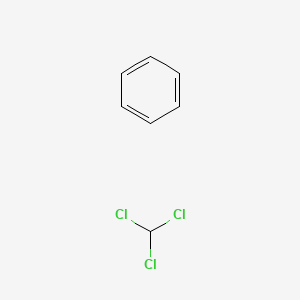
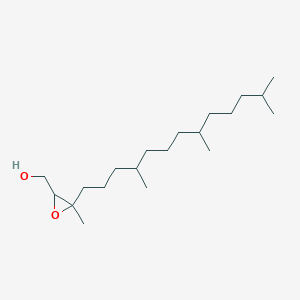
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B8578386.png)
